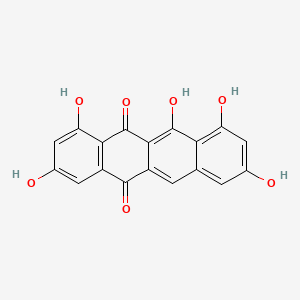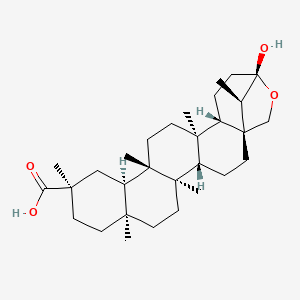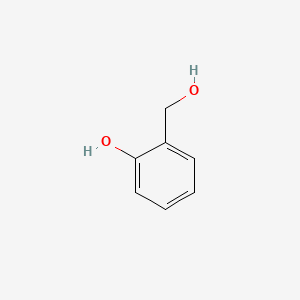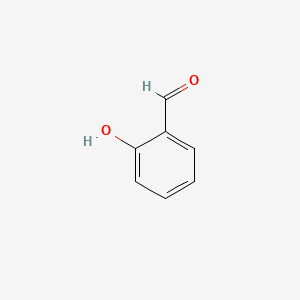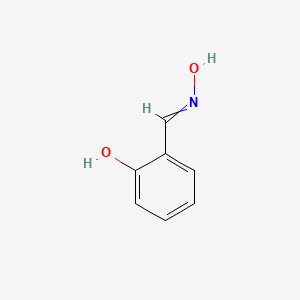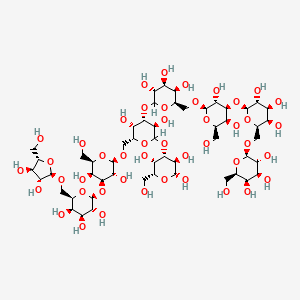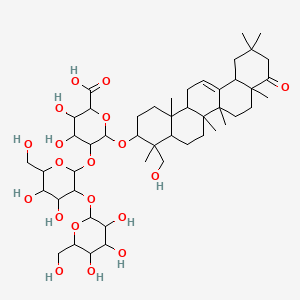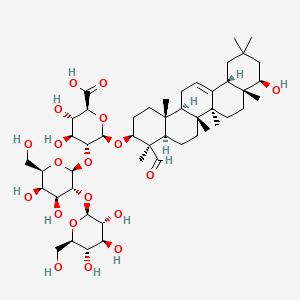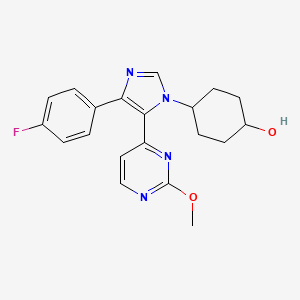
SB 239063
描述
SB 239063: 是一种强效且选择性的p38丝裂原活化蛋白激酶(MAPK)抑制剂。 该化合物以其能够减少炎症细胞因子产生而闻名,并且在口服给药后显示出神经保护作用 。 它主要用于科学研究,以研究p38 MAPK在各种生物过程和疾病中的作用。
科学研究应用
SB 239063在科学研究中具有广泛的应用,包括:
化学: 用作研究p38 MAPK在各种化学反应和途径中的作用的工具。
生物学: 研究p38 MAPK在细胞过程中的作用,如炎症、凋亡和细胞分化。
医学: 探索p38 MAPK抑制剂在治疗阿尔茨海默病、哮喘和慢性阻塞性肺病等疾病中的潜在治疗应用。
准备方法
合成路线和反应条件: SB 239063通过多步合成过程合成,涉及咪唑环的形成和随后的功能化。 主要步骤包括:
- 通过使4-氟苯甲醛与2-甲氧基嘧啶-4-羧酸和醋酸铵反应形成咪唑环。
- 中间产物的环化以形成咪唑环。
- 通过亲核取代反应引入4-羟基环己基 。
工业生产方法: this compound的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 。
化学反应分析
反应类型: SB 239063经历各种化学反应,包括:
氧化: 环己基环中的羟基可以被氧化形成酮。
还原: 咪唑环在特定条件下可以进行还原反应。
取代: 氟苯基可以参与亲核取代反应.
常用试剂和条件:
氧化: 常见的氧化剂如高锰酸钾或三氧化铬。
还原: 还原剂如硼氢化钠或氢化锂铝。
取代: 胺类或硫醇类等亲核试剂在碱性条件下.
主要产品:
- 羟基的氧化导致形成酮衍生物。
- 咪唑环的还原导致形成二氢咪唑衍生物。
- 取代反应产生各种取代衍生物,具体取决于所使用的亲核试剂 。
作用机制
SB 239063通过选择性抑制p38 MAPK的活性来发挥作用。 这种激酶在调节炎症细胞因子产生和细胞对压力的反应中起着至关重要的作用。 通过抑制p38 MAPK,this compound减少了促炎细胞因子如白细胞介素-1和肿瘤坏死因子-α的产生。 这种抑制作用导致炎症减轻并保护神经元免受损伤 。
相似化合物的比较
类似化合物:
SB 203580: 另一种p38 MAPK抑制剂,与SB 239063具有相似的选择性,但效力较低。
VX-702: 一种强效的p38 MAPK抑制剂,具有不同的化学结构但具有类似的生物活性。
BIRB 796: 一种高度选择性的p38 MAPK抑制剂,具有不同的作用机制.
This compound的独特性: this compound的独特之处在于它对p38 MAPK的α和β亚型具有高度选择性,对γ和δ亚型几乎没有活性。 这种选择性使其成为研究p38 MAPK亚型在各种生物过程中的特定作用的有价值的工具 。
属性
IUPAC Name |
4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)imidazol-1-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-27-20-22-11-10-17(24-20)19-18(13-2-4-14(21)5-3-13)23-12-25(19)15-6-8-16(26)9-7-15/h2-5,10-12,15-16,26H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSFAUAYSEREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274455 | |
| Record name | SB 239063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193551-21-2 | |
| Record name | SB 239063 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193551212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 239063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-239063 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HII3DC8CPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SB239063, and what is its primary mechanism of action?
A1: SB239063 is a potent and selective second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK) [, , , , , ]. It binds to p38 MAPK, preventing its phosphorylation and subsequent activation [, , , , ]. This inhibition disrupts downstream signaling cascades involved in inflammatory responses, cell death, and other cellular processes [, , , , ].
Q2: How does SB239063's inhibition of p38 MAPK translate into its observed anti-inflammatory effects?
A2: SB239063's inhibition of p38 MAPK leads to reduced production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are key mediators of inflammation [, , , , , ]. By suppressing the production of these cytokines, SB239063 effectively dampens the inflammatory cascade and reduces inflammation.
Q3: Beyond cytokine production, what other cellular processes are affected by SB239063's inhibition of p38 MAPK?
A3: SB239063's p38 MAPK inhibition impacts several cellular events. It can reduce leukocyte recruitment and adhesion [, , ], decrease the expression of adhesion molecules like ICAM-1 [], and modulate the production of chemokines involved in leukocyte trafficking [, , ]. Additionally, SB239063 can influence cell death pathways, including apoptosis [, , ].
Q4: What is the significance of SB239063 demonstrating efficacy in both in vitro and in vivo models?
A4: SB239063's effectiveness in both in vitro cell-based assays and in vivo animal models strengthens its potential as a therapeutic agent [, , , , , , , , , , , , , , , , ]. This cross-validation suggests that its mechanism of action translates from cellular systems to complex organisms, increasing the likelihood of clinical relevance.
Q5: What is the molecular formula and weight of SB239063?
A5: While the provided research excerpts don't explicitly state the molecular formula and weight of SB239063, this information is crucial for researchers. Consulting chemical databases like PubChem or ChemSpider, using the provided IUPAC name "Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-," would reveal these details.
Q6: Is there any spectroscopic data available for SB239063?
A6: The research excerpts provided do not delve into the spectroscopic characterization of SB239063. Information regarding its NMR, IR, or Mass Spectrometry data would be crucial for researchers aiming to synthesize or analyze this compound. These details are likely available in the compound's patent literature or from chemical suppliers.
Q7: How does SB239063 compare to first-generation p38 MAPK inhibitors in terms of its structure and activity?
A7: SB239063 belongs to the second generation of p38 MAPK inhibitors and boasts improved kinase selectivity and enhanced cellular and in vivo activity compared to its first-generation counterparts []. Although specific structural modifications leading to these improvements are not detailed in the provided excerpts, exploring medicinal chemistry literature focusing on SB239063's development would be insightful.
Q8: Have any studies investigated the impact of modifying SB239063's structure on its potency, selectivity, or other pharmacological properties?
A8: The provided research excerpts primarily focus on SB239063's effects and do not delve into systematic SAR studies. Investigating medicinal chemistry literature focusing on SB239063 and related p38 MAPK inhibitors would be necessary to understand the impact of structural modifications on its pharmacological profile.
Q9: What is known about the stability of SB239063 under various conditions?
A9: The provided research excerpts do not explicitly discuss SB239063's stability profile. Information regarding its susceptibility to degradation under different pH, temperature, or storage conditions is essential for developing stable formulations. This data may be found in the drug's patent literature or from chemical suppliers.
Q10: Have any specific formulation strategies been explored to enhance SB239063's stability, solubility, or bioavailability?
A10: One study highlights the use of polyketal encapsulation to deliver SB239063 in a rodent model of cardiac dysfunction []. This approach facilitated sustained drug release and improved therapeutic outcomes compared to free SB239063 []. This suggests that formulation strategies can significantly influence SB239063's efficacy. Further research exploring alternative formulation approaches, such as nanoparticle-based delivery systems or prodrug designs, could yield valuable insights into optimizing its delivery and therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


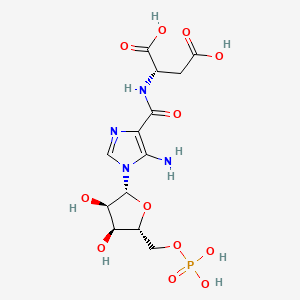

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)
